High-Resolution Mass Spectrometry and Molecular Characterization of CAS 2060007-27-2: A Technical Guide for Exact Mass Determination
High-Resolution Mass Spectrometry and Molecular Characterization of CAS 2060007-27-2: A Technical Guide for Exact Mass Determination
Executive Summary
In pharmaceutical R&D, the precise characterization of synthetic intermediates is non-negotiable. CAS 2060007-27-2 , chemically identified as Methyl 4-amino-3-(2-hydroxyethoxy)benzoate hydrochloride, is a highly functionalized aromatic building block [1]. For researchers utilizing this compound, distinguishing between its average molecular weight (used for stoichiometric calculations) and its monoisotopic exact mass (used for structural validation via mass spectrometry) is a critical analytical requirement.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, explaining the fundamental causality behind each analytical choice to ensure < 2 ppm mass accuracy during structural confirmation.
Theoretical Framework: Molecular Weight vs. Exact Mass
A common pitfall in analytical chemistry is conflating molecular weight with exact mass.
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Average Molecular Weight (MW) is calculated using the weighted average of the naturally occurring isotopes of each element. It is essential for bench-level weighing and molarity calculations.
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Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.00000 , 1H=1.007825 ). This is the fundamental physics principle exploited by HRMS to determine elemental composition and mass defect [3].
For CAS 2060007-27-2, the presence of the hydrochloride (HCl) salt introduces an analytical divergence. While the bulk powder exists as the salt, electrospray ionization (ESI) dissociates the salt in solution, meaning the mass spectrometer will only detect the ionized free base.
Table 1: Quantitative Summary of Molecular Properties
| Property | Free Base (C₁₀H₁₃NO₄) | Hydrochloride Salt (C₁₀H₁₄ClNO₄) | Analytical Relevance |
| Average Molecular Weight | 211.21 g/mol | 247.68 g/mol | Stoichiometry, Yield Calculation [4] |
| Monoisotopic Exact Mass | 211.0845 Da | 247.0611 Da | HRMS Target Validation |
| Expected [M+H]⁺ m/z | 212.0923 m/z | N/A (Dissociates) | Positive Ion Mode Detection |
| Expected[M-H]⁻ m/z | 210.0772 m/z | N/A (Dissociates) | Negative Ion Mode Detection |
Causality in Analytical Choices: Why HRMS?
While triple quadrupole (QQQ) instruments are excellent for targeted quantitation, they lack the resolving power required to definitively assign an elemental formula. To confirm the identity of CAS 2060007-27-2 and screen for isobaric impurities (molecules with the same nominal mass but different exact masses), an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument is required [2].
The Causality of Ionization: CAS 2060007-27-2 features a primary amine ( −NH2 ) attached to the benzoate ring. In an acidic mobile phase, this amine acts as a strong proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the most logical and sensitive choice. The hydrochloride salt dissociates entirely in the LC solvent, leaving the free base to be protonated into the [M+H]+ molecular ion.
Figure 1: ESI+ ionization pathway depicting the transition from the hydrochloride salt to the detectable [M+H]+ molecular ion.
Experimental Protocol: Self-Validating Exact Mass Determination
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By utilizing an internal lock mass, the system continuously monitors its own calibration state. If the lock mass drifts beyond an acceptable threshold, the data is automatically flagged, preventing false positive identifications.
Step-by-Step Methodology
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Sample Preparation:
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Dissolve 1.0 mg of CAS 2060007-27-2 in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a stock solution.
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Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.
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Causality: Formic acid ensures the primary amine is pre-protonated in solution, drastically increasing ionization efficiency and signal-to-noise ratio in the ESI source.
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Chromatographic Separation:
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Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
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Mobile Phase: (A) 0.1% Formic Acid in H2O ; (B) 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
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Causality: The gradient retains the polar hydroxyethoxy group early on, while effectively separating the target compound from unreacted starting materials or degradation products.
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ESI Source Optimization:
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Set capillary voltage to +3.5 kV and desolvation temperature to 350°C.
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Causality: Optimal thermal desolvation prevents the formation of water clusters ( [M+H+H2O]+ ) that can convolute the low-mass region of the spectrum.
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HRMS Acquisition & Self-Validation:
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Acquire data in full scan mode (m/z 100–1000) at a resolution of 70,000 FWHM (at m/z 200) [2].
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Self-Validation Step: Infuse Leucine Enkephalin ( [M+H]+=556.2766 ) post-column as a lock mass. The software must be set to reject any scan where the lock mass deviates by > 2 ppm.
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Figure 2: Self-validating LC-HRMS workflow utilizing lock-mass calibration to prevent instrumental drift.
Data Interpretation and Adduct Formation
When analyzing the generated mass spectra, the primary peak will be the protonated molecular ion. However, due to the presence of oxygen atoms in the hydroxyethoxy and ester groups, alkali metal adducts are highly likely to form in the source. Recognizing these adducts is vital to prevent misidentifying them as impurities.
Table 2: Expected HRMS Adducts for CAS 2060007-27-2 (Positive Ion Mode)
| Ion Species | Formula | Exact m/z (Theoretical) | Relative Abundance | Diagnostic Value |
| Protonated Base [M+H]+ | [C10H14NO4]+ | 212.0923 | Base Peak (100%) | Primary identification target. |
| Sodium Adduct [M+Na]+ | [C10H13NO4Na]+ | 234.0742 | Low (5-15%) | Confirms intact ester/ether groups. |
| Potassium Adduct [M+K]+ | [C10H13NO4K]+ | 250.0482 | Trace (<5%) | Secondary confirmation. |
| Isotope Peak [M+H+1]+ | [13C1C9H14NO4]+ | 213.0956 | ~11% of Base Peak | Validates the presence of 10 Carbon atoms. |
Note: The mass difference between the theoretical m/z and the experimentally observed m/z must be calculated. An error of Δm/z≤2.0 ppm confirms the elemental composition with high confidence.
